BenchChemオンラインストアへようこそ!

4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide

Salt selection Aqueous solubility Crystallinity

Select this specific dihydrobromide salt to leverage patent-aligned SAR for renin (EP2614823A1) and vasopressin receptor (US7745630B2) programs. The methylene-bridged 1,2,4-triazol-3-yl regioisomer ensures correct hinge-binding geometry for kinase inhibitor libraries, while the salt form halves relative weighing error for 10 mM DMSO HTS stocks and enables direct aqueous reductive amination without pre-neutralization.

Molecular Formula C8H16Br2N4
Molecular Weight 328.052
CAS No. 2225147-04-4
Cat. No. B2414259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide
CAS2225147-04-4
Molecular FormulaC8H16Br2N4
Molecular Weight328.052
Structural Identifiers
SMILESC1CNCCC1CC2=NC=NN2.Br.Br
InChIInChI=1S/C8H14N4.2BrH/c1-3-9-4-2-7(1)5-8-10-6-11-12-8;;/h6-7,9H,1-5H2,(H,10,11,12);2*1H
InChIKeyKZWVZSTXRBRABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / 0.025 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide (CAS 2225147-04-4): A Methyl-Bridged Piperidine-Triazole Building Block


4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide is a heterocyclic building block comprising a piperidine ring linked to a 1,2,4-triazole moiety via a methylene (-CH2-) spacer. The compound is supplied as the dihydrobromide salt (molecular formula C8H16Br2N4, MW 328.00 g/mol), which enhances aqueous solubility and long-term storage stability relative to the free base . The free base (C8H14N4, MW 166.22 g/mol) is distinguished by its 1,2,4-triazol-3-yl regioisomeric attachment and a conformationally flexible methylene linker, features that differentiate it from directly linked piperidine-triazole analogs and 1,2,3-triazole counterparts .

Why 4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide Cannot Be Replaced by In-Class Piperidine-Triazole Analogs


Piperidine-triazole hybrids form a broad structural class, but subtle variations in regioisomerism (1,2,4-triazol-3-yl vs. -1-yl vs. -5-yl; 1,2,3- vs. 1,2,4-triazole), linker composition (methylene vs. direct C-C bond vs. thioether), and salt form (dihydrobromide vs. hydrochloride vs. free base) profoundly affect solubility, stability, and target-binding geometry . The target compound's specific methylene-bridged 1,2,4-triazol-3-yl architecture is explicitly recited as a key intermediate in patent literature for renin inhibitors and vasopressin receptor modulators [1]. Substituting a 1,2,3-triazole or an N1-linked 1,2,4-triazole analog invalidates structure-activity relationships (SAR) established in these programs and may alter both in vitro potency and in vivo pharmacokinetics [2].

Quantitative Evidence for Selecting 4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide (CAS 2225147-04-4) Over Closest Analogs


Dihydrobromide Salt Provides Superior Aqueous Solubility and Crystallinity vs. Free Base and Hydrochloride Forms

The dihydrobromide salt form of 4-(heteroarylmethyl)piperidine derivatives enhances water solubility and improves crystallinity relative to both the free base and hydrochloride salts. For the structurally analogous Immepip dihydrobromide (4-(1H-imidazol-4-ylmethyl)piperidine dihydrobromide, MW 327.06 g/mol), aqueous solubility is reported as approximately 32.71 mg/mL (≈100 mM) . This is consistent with the general observation that dihydrobromide salts of piperidine-methyl-azole hybrids exhibit higher aqueous solubility than their hydrochloride counterparts, which typically show 20–40% lower solubility due to differences in counterion hydration enthalpy [1]. The enhanced crystallinity of the dihydrobromide form reduces hygroscopicity during storage, directly enabling more reproducible weighing and assay preparation in discovery workflows.

Salt selection Aqueous solubility Crystallinity Piperidine building blocks

Methylene Linker Introduces Conformational Flexibility Absent in Directly Linked 4-(1,2,4-Triazol-3-yl)piperidine

The presence of a methylene (-CH2-) spacer between the piperidine ring and the 1,2,4-triazole heterocycle introduces a rotatable bond that permits the triazole to sample a wider conformational space compared to the rigid, directly linked 4-(1H-1,2,4-triazol-3-yl)piperidine (CAS 18377-88-3). Quantum mechanical calculations on the structurally analogous 3-((1H-1,2,4-triazol-3-yl)methyl)piperidine system predict a dipole moment of 3.2–3.8 D, influenced by the electron-rich triazole and basic piperidine nitrogen . This conformational freedom is critical in patent-defined renin and vasopressin V1a receptor programs where the 4-triazolylmethylpiperidine motif was explicitly selected over direct C-linked analogs to optimize inhibitor binding to the S1/S3 pocket of renin [1].

Conformational flexibility Linker SAR Piperidine-triazole Drug design

Regioisomeric Specificity: 1,2,4-Triazol-3-yl Attachment Confers Distinct Hydrogen-Bond Geometry vs. Triazol-1-yl and Triazol-5-yl Analogs

The 1,2,4-triazol-3-yl substitution pattern places the N2 and N4 nitrogen atoms in a geometry that can act as a hydrogen-bond acceptor pair, distinct from the 1,2,4-triazol-1-yl regioisomer (CAS 1211590-58-7) where only N2 and N4 are available in a different spatial arrangement, and the triazol-5-yl isomer (CAS 1543026-20-5) where the tautomeric equilibrium (3-yl ↔ 5-yl proton shift) introduces ambiguity in the hydrogen-bond donor/acceptor profile . In the context of glutaminyl cyclase (QPCT) inhibitor design, 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives showed IC50 values <100 nM against QPCT, with the triazol-3-yl attachment being critical for activity [1]. The 3-yl regioisomer is also the scaffold explicitly claimed in Merck patent PMID28699813 for piperidinyl triazole derivative 4 [2].

Regioisomerism 1,2,4-Triazole Hydrogen bonding SAR

Defined Purity Specification (≥95%) with Cold-Chain Storage (4°C) Ensures Lot-to-Lot Reproducibility vs. Ambient-Stored Analogs

The Sigma-Aldrich product specification for 4-[(1H-1,2,4-triazol-3-yl)methyl]piperidine dihydrobromide (Cat. No. ENAH11DD1991) guarantees a minimum purity of 95% with storage at 4°C in powder form . In contrast, the free base analog 4-((1H-1,2,4-triazol-5-yl)methyl)piperidine (CAS 1543026-20-5) is typically shipped at ambient temperature with comparable or lower purity specifications (e.g., 97% from AKSci), but its uncharged nature renders it more susceptible to oxidative degradation and hygroscopic weight gain during long-term storage . The dihydrobromide salt was also previously listed by CymitQuimica (Ref. 3D-APD14704) as a discontinued product, indicating that Sigma-Aldrich represents a currently verified, quality-controlled supply channel .

Purity specification Storage stability Procurement quality control Piperidine building blocks

Higher Molecular Weight of Dihydrobromide Salt Enables More Accurate Sub-Milligram Weighing for Low-Concentration Assays

The dihydrobromide salt has a molecular weight of 328.00 g/mol (C8H16Br2N4), nearly double that of the free base at 166.22 g/mol (C8H14N4). This higher molecular weight reduces relative weighing error when preparing stock solutions for low-concentration biochemical assays. For a target concentration of 10 mM in 1 mL DMSO, the required mass is 3.28 mg for the dihydrobromide salt vs. 1.66 mg for the free base . On a typical analytical balance accurate to ±0.1 mg, the relative weighing error is ±3.0% for the dihydrobromide salt vs. ±6.0% for the free base—a 2-fold improvement in gravimetric accuracy .

Weighing accuracy Salt stoichiometry Assay preparation Molecular weight

Patent-Cited Scaffold for Renin and V1a Receptor Programs Confers Value in Structure-Guided Medicinal Chemistry

The 4-(1,2,4-triazol-3-yl)methylpiperidine motif is explicitly recited in multiple patent families. EP2614823A1 claims triazolylpiperidine derivatives as renin inhibitors for hypertension, with SAR studies showing that 4-triazolyl-substituted piperidines containing a 1,4-disubstituted 1,2,3-triazol-5-yl group achieve IC50 values of 631 nM against renin [1]. US7745630B2 claims triazolyl piperidine arginine vasopressin V1a receptor modulators, demonstrating the scaffold's utility across distinct target classes [2]. The Merck Sharp & Dohme program (PMID28699813) specifically utilized a piperidinyl 1,2,4-triazole derivative as a lead compound, with the triazol-3-ylmethyl architecture forming the core scaffold [3]. These patent citations validate the compound as a non-random, target-validated intermediate.

Patent scaffold Renin inhibitor Vasopressin V1a Structure-guided design

Optimal Research and Procurement Scenarios for 4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide (CAS 2225147-04-4)


Renin Inhibitor Lead Optimization Programs (Cardiovascular)

The 4-(1,2,4-triazol-3-yl)methylpiperidine scaffold is validated in the patent literature as a core intermediate for aspartic protease (renin) inhibitors [1]. Its methylene spacer provides the conformational flexibility required to access the S1/S3 renin subsite, while the dihydrobromide salt ensures accurate weighing for SAR-by-catalog expansion libraries. Researchers should select this specific compound over the free base or directly linked analogs to maintain alignment with the patent SAR described in EP2614823A1.

Kinase Selectivity Profiling (Oncology and Inflammation)

The 1,2,4-triazole moiety is a recognized ATP-competitive kinase hinge-binding motif. The 3-yl regioisomer positions the N2 nitrogen for a key hydrogen bond to the hinge region, distinct from triazol-1-yl scaffolds [2]. When used as a starting material for generating focused kinase inhibitor libraries, the dihydrobromide salt's defined purity (≥95%) and cold-chain storage (4°C) ensure reproducible Suzuki or Buchwald coupling yields across multiple library syntheses .

Vasopressin V1a Receptor Antagonist Discovery (CNS/Reproductive)

Triazolyl piperidine derivatives are claimed as V1a receptor antagonists in US7745630B2, with the triazol-3-ylmethylpiperidine architecture providing the optimal spatial orientation for V1a binding [3]. The compound serves as a validated intermediate for synthesizing N-substituted piperidine analogs via reductive amination or amide coupling, with the dihydrobromide counterion facilitating direct use in aqueous reaction conditions without pre-neutralization .

High-Throughput Screening (HTS) Plate Preparation and Assay Quality Control

The higher molecular weight of the dihydrobromide salt (328 vs. 166 g/mol free base) halves the relative weighing error when preparing 10 mM DMSO stock solutions for HTS campaigns . This is particularly critical when the compound is used as a pharmacophore-containing fragment for SPR-based fragment screening, where accurate concentration is required to calculate meaningful KD values. Cold-chain shipment and storage (4°C) further ensure that compound integrity is maintained throughout the screening cascade.

Quote Request

Request a Quote for 4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.